molecular formula C13H21NO3 B592347 Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1363381-22-9

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B592347
CAS No.: 1363381-22-9
M. Wt: 239.315
InChI Key: KHCPHQZPEYFYRA-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: is an organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of diaminopyrimidines. These diaminopyrimidines are potent inhibitors of the epidermal growth factor receptor (EGFR), a protein that is often overexpressed in various cancers . The compound interacts with enzymes involved in the synthesis of these inhibitors, facilitating the formation of the active diaminopyrimidine structure. Additionally, it may interact with other biomolecules involved in the metabolic pathways of cancer cells, contributing to its therapeutic potential.

Cellular Effects

This compound has been shown to influence various cellular processes. In cancer cells, it can affect cell signaling pathways by inhibiting the activity of the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis . This compound may also impact gene expression by modulating the activity of transcription factors involved in cell growth and survival. Furthermore, it can alter cellular metabolism by affecting the metabolic pathways that are crucial for cancer cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, the compound inhibits its kinase activity, preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, the compound may influence gene expression by modulating the activity of transcription factors that regulate the expression of genes involved in cell growth and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the activity of the epidermal growth factor receptor (EGFR) without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of diaminopyrimidines, which are potent inhibitors of the epidermal growth factor receptor (EGFR) . The compound interacts with enzymes and cofactors that facilitate the formation of the active diaminopyrimidine structure. Additionally, it may influence metabolic flux and metabolite levels in cancer cells, contributing to its therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s distribution within the body is crucial for its ability to reach and inhibit the epidermal growth factor receptor (EGFR) in cancer cells.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its ability to interact with the epidermal growth factor receptor (EGFR) and other biomolecules involved in cell signaling and metabolism.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCPHQZPEYFYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-22-9
Record name 2-Azaspiro[3.5]nonan-7-one, NBOC protected
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